9-Methylacridine
Overview
Description
9-Methylacridine is an organic compound with the molecular formula C14H11N. It is a derivative of acridine, a heterocyclic aromatic organic compound. The structure of this compound consists of a three-ring system with a nitrogen atom at the central ring and a methyl group attached to the ninth position of the acridine skeleton. This compound is known for its yellow crystalline appearance and has a molecular weight of 193.24 g/mol .
Mechanism of Action
Target of Action
9-Methylacridine, a derivative of acridine, primarily targets DNA . The compound’s planar structure allows it to intercalate into the double-stranded DNA . This interaction with DNA is the primary mode of action for this compound .
Mode of Action
This compound interacts with DNA through a process known as intercalation . The planar structure of this compound allows it to insert itself between the base pairs of the DNA double helix . This intercalation is driven by charge transfer and π-stacking interactions . The intercalation can disrupt the normal functioning of DNA and related enzymes, leading to various downstream effects .
Biochemical Pathways
The intercalation of this compound into DNA can lead to an increase in reactive oxygen species (ROS) in cells . This ROS accumulation can block the ROS elimination pathway in cells . The disruption of this pathway and the subsequent increase in ROS can affect various biochemical pathways, leading to downstream effects such as apoptosis .
Pharmacokinetics
Like other acridine derivatives, it is expected to have good bioavailability due to its planar structure and ability to interact with biological targets like dna
Result of Action
The interaction of this compound with DNA and the subsequent increase in ROS can lead to various cellular effects. These include an increase in protein carbonyl and MAD content, a decrease in mitochondrial membrane potential (MMP), and disruption of the barrier function of tissues . These changes can induce the up-regulation of genes such as AeDronc, AeCaspase8, and AeCaspase7, leading to apoptotic cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, light conditions can significantly enhance the toxicity of this compound . Under light conditions, this compound shows higher toxicity compared to dark conditions . This suggests that the compound has photoactivation properties, which can influence its action, efficacy, and stability .
Biochemical Analysis
Cellular Effects
In a study on Aedes Aegypti larvae, 9-Methylacridine was found to have significant effects on cellular processes . It was observed that this compound can cause an increase in calcium ion concentration, reactive oxygen species (ROS) eruption, and ROS accumulation by blocking the ROS elimination pathway in mosquito larvae midgut cells . This in turn caused an increase in protein carbonyl and MAD content, a decrease in mitochondrial membrane potential (MMP), a disruption of the barrier function of midgut tissues, a significant decrease in midgut weight and chitin content, which induced the up-regulation of AeDronc, AeCaspase8 and AeCaspase7 genes, leading to apoptotic cell death .
Molecular Mechanism
It is known that it can generate a large amount of ROS in the cells of the midgut of mosquito larvae and induce apoptosis . This results in the disruption of the function of the tissues of mosquito larvae, accelerating the death of the mosquito larvae and delaying the development of the mosquito larvae .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Methylacridine can be synthesized through various methods. One common synthetic route involves the reaction of 2-aminoacetophenone with phenylboronic acid. The reaction typically occurs under acidic conditions and involves a series of condensation and cyclization steps to form the acridine ring system .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale chemical synthesis. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the desired product yield and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 9-Methylacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the acridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridines depending on the reagents used.
Scientific Research Applications
9-Methylacridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments. Its derivatives are also studied for their photophysical properties.
Biology: The compound is investigated for its potential as an intercalating agent in DNA studies.
Medicine: this compound derivatives are explored for their antimicrobial and anticancer properties.
Industry: It is used as a corrosion inhibitor for mild steel in acidic environments.
Comparison with Similar Compounds
9-Carboxyacridine: Contains a carboxyl group at the ninth position.
9-Aminoacridine: Contains an amino group at the ninth position.
Acridine: The parent compound without any substituents at the ninth position.
Comparison:
9-Methylacridine vs. 9-Carboxyacridine: this compound is more hydrophobic due to the methyl group, while 9-Carboxyacridine is more hydrophilic due to the carboxyl group.
This compound vs. 9-Aminoacridine: this compound is less basic compared to 9-Aminoacridine, which contains an amino group that can act as a base.
This compound vs. Acridine: The presence of the methyl group in this compound increases its lipophilicity compared to the parent acridine.
Properties
IUPAC Name |
9-methylacridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDRLXJNISEWNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=NC3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862287 | |
Record name | 9-Methylacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194674 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
611-64-3, 88813-63-2 | |
Record name | 9-Methylacridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Methylacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Methylacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088813632 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Methylacridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1234 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 9-Methylacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-methylacridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.340 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 9-METHYLACRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F3Q4U9UIS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 9-methylacridine is C14H11N, and its molecular weight is 193.24 g/mol. []
ANone: Yes, this compound exhibits characteristic spectroscopic properties. For instance, Raman spectroscopy has been used to study its adsorption onto silver sol. []
ANone: The reaction of this compound with iodine can lead to different products depending on the solvent. In methylene chloride, an iodine-rich salt, [ICH2C13H8N–H]4(I8)(I5)2, is formed, where an iodine atom replaces a proton on the methyl group. In toluene, both a charge-transfer complex, ICH2C13H8N–I2, and a salt, [CH3–acridine(H)]2(I7)(I5), are produced. The formation of polyiodide salts is attributed to the availability of a facile reaction pathway involving an aryl radical cation formed via initial oxidation by I2. []
ANone: Yes, this compound can participate in ring transformation reactions. For example, it reacts with 2,4,6-triarylpyrylium salts to yield spiro[cyclohexadiene-dihydroacridines], a novel class of spirodihydroacridines. This transformation involves a 2,5-[C4+C2] pyrylium ring transformation. [, ]
ANone: this compound serves as a valuable starting material in organic synthesis. It can be oxidized to 9-acridinecarboxaldehyde, a versatile intermediate for preparing various acridine derivatives. For example, 9-acridinecarboxaldehyde can be converted to the corresponding hydroximinoyl chloride, which undergoes dipolar addition with enamines to yield isoxazoles. []
ANone: this compound derivatives have been explored for potential use as antifungal agents. Specifically, 9-straight chain alkylated acridine derivatives have demonstrated antifungal activity, with their efficacy linked to their affinity for mold, as determined through cyclic voltammetry studies. []
ANone: Yes, this compound has been incorporated into the design of photoactivated DNA oxidizing agents. These molecules consist of an acridine moiety covalently linked to a viologen unit. Upon photoexcitation, they induce DNA damage. Studies suggest that these agents bind to DNA via both intercalative and electrostatic modes. []
ANone: Yes, this compound has been detected in environmental samples. Effect-directed analysis (EDA) identified it as a potential developmental toxicant in soil samples collected from a former municipal landfill site. Zebrafish embryotoxicity assays confirmed its developmental toxicity. []
ANone: this compound can be effectively quantified in complex mixtures, such as aviation kerosene, using a combination of solid-phase extraction (SPE), high-performance liquid chromatography (HPLC), and fluorescence detection. This method demonstrates high sensitivity and selectivity for this compound and other basic azaarenes. []
ANone: While traditional methods exist, this compound can be synthesized using microwave radiation. This method offers potential advantages in terms of reaction time and efficiency. []
ANone: Research indicates that this compound can act as an effective ligand in palladium-catalyzed C(sp3)–H and C(sp2)–H alkylation reactions. This ligand promotes the alkylation of simple amides with various alkyl iodides, enabling the preparation of unnatural amino acids and geometrically controlled acrylic acid derivatives. []
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